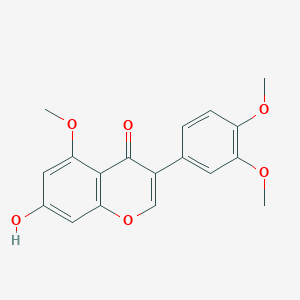

3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one

Descripción

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-13-5-4-10(6-14(13)22-2)12-9-24-16-8-11(19)7-15(23-3)17(16)18(12)20/h4-9,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBTZQMZDAESAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Starting Materials

The Claisen-Schmidt condensation remains the most widely adopted method for synthesizing chromen-4-one derivatives. For the target compound, the reaction involves two key steps:

-

Aldol Condensation : 2-Hydroxy-5-methoxyacetophenone reacts with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., KOH or NaOH) to form a chalcone intermediate.

-

Cyclization : The chalcone undergoes intramolecular cyclization under acidic or basic conditions to yield the chromen-4-one core.

The methoxy and hydroxyl groups on the starting materials dictate regioselectivity, with electron-donating substituents enhancing reaction rates by stabilizing intermediates through resonance.

Table 1: Representative Reaction Conditions for Claisen-Schmidt Synthesis

Optimization Strategies

-

Solvent Selection : Ethanol is preferred for its balance of polarity and boiling point, though dimethylformamide (DMF) may enhance solubility for bulkier substrates.

-

Base Strength : Strong bases (e.g., NaH) increase cyclization efficiency but risk over-oxidation. Weak bases (e.g., K2CO3) are suitable for acid-sensitive intermediates.

-

Workup : Acid quenching (HCl) followed by recrystallization from ethanol/water mixtures achieves >95% purity.

Visible-Light-Mediated Radical Addition

Photoredox Catalysis Approach

Recent advances in photochemistry enable the synthesis of complex chromones under mild conditions. A protocol adapted from visible-light-induced radical reactions involves:

-

Substrate : (E)-3-(Dimethylamino)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one

-

Reagent : Ethyl bromodifluoroacetate (2.5 equiv)

-

Catalyst : Ru(bpy)3Cl2 (1 mol%)

-

Conditions : Blue LED irradiation, NaHSO3 (1.5 equiv), Et3N (0.4 equiv) in acetonitrile.

This method bypasses traditional acid/base requirements, offering functional group tolerance and scalability.

Table 2: Performance of Photoredox Method

| Parameter | Value | Note |

|---|---|---|

| Yield | 65–78% | Lower than thermal methods |

| Reaction Time | 24 hours | Prolonged irradiation |

| Byproducts | <5% | Minimal decomposition |

| Selectivity | >90% | Controlled by catalyst |

Mechanistic Insights

The reaction proceeds via a radical chain mechanism:

-

Photoexcitation : Ru(bpy)3Cl2 absorbs light, generating a redox-active excited state.

-

Single-Electron Transfer (SET) : The catalyst oxidizes NaHSO3, producing sulfate radicals (SO4- −).

-

Radical Addition : SO4- − abstracts a hydrogen atom from the substrate, initiating a cascade that forms the chromone framework.

Industrial-Scale Production

Continuous Flow Reactor Design

To address batch process limitations (e.g., heat transfer inefficiencies), industrial synthesis employs continuous flow systems:

-

Reactor Type : Microtubular coil reactor

-

Residence Time : 20–30 minutes

-

Temperature : 120–150°C (superheated ethanol)

-

Throughput : 1–5 kg/day

Advantages include improved heat dissipation and reduced side reactions (e.g., dihydrochromenone formation).

Green Chemistry Innovations

-

Solvent Recycling : Ethanol is recovered via fractional distillation (90% efficiency).

-

Catalyst Immobilization : Silica-supported KOH reduces waste generation.

-

Energy Efficiency : Microwave-assisted cyclization cuts reaction times by 40%.

Purification and Characterization

Isolation Techniques

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Methanol, hydroxylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Aplicaciones Científicas De Investigación

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in understanding cellular processes and developing therapeutic agents.

Medicine: Investigated for its potential anticancer properties and its ability to modulate biological pathways involved in disease progression.

Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB and MAPK pathways.

Comparación Con Compuestos Similares

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Methoxy groups at C3/C4/C5 enhance tyrosinase and ACE inhibition but may reduce antioxidant efficacy compared to hydroxyl groups .

- The chromen-4-one core is critical for π-system interactions in enzyme binding, as seen in SARS-CoV-2 inhibitors .

Therapeutic Potential: The target compound’s balance of lipophilicity and aromaticity makes it a candidate for topical applications (e.g., tyrosinase inhibitors in cosmetics) . Further studies are needed to evaluate its ACE inhibitory and antiviral activity.

Synthetic Optimization :

- Selective methylation protocols () could be adapted to produce derivatives with mixed methoxy/hydroxy substitutions for improved bioactivity .

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one, a flavonoid compound, exhibits a range of biological activities that are significant in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

This compound belongs to the flavonoid class, which is recognized for its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. The unique structure of this compound includes a chromen-4-one core with methoxy and hydroxy substitutions, which are critical for its biological activity .

The biological effects of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound can scavenge free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This is particularly important in preventing cellular aging and various diseases associated with oxidative stress .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This mechanism is beneficial in conditions such as arthritis and other inflammatory diseases .

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells by modulating critical signaling pathways such as NF-κB and MAPK. Studies have indicated its effectiveness against various cancer cell lines, suggesting its utility as a therapeutic agent .

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays. For instance, it effectively reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Research indicates that this compound significantly lowers levels of inflammatory markers (such as TNF-alpha and IL-6) in vitro and in vivo models. Its ability to modulate the inflammatory response makes it a candidate for treating chronic inflammatory conditions .

Anticancer Efficacy

Numerous studies have highlighted the anticancer potential of this flavonoid. For example:

- In vitro studies showed that it induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 4.33 µM .

- It has also been reported to inhibit key enzymes involved in cancer progression, showcasing its multifaceted approach to combating cancer .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and their respective findings related to this compound:

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anti-inflammatory | Reduces cytokine levels | |

| Anticancer | Induces apoptosis |

Case Studies

- Anticancer Study on MCF-7 Cells : A study assessed the cytotoxic effects of this compound on MCF-7 cells. Results indicated significant cell death at low concentrations (IC50 = 4.33 µM), suggesting potential as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines, confirming its anti-inflammatory properties .

Q & A

Basic: What synthetic routes are effective for preparing 3-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via acid-catalyzed cyclization of pre-functionalized precursors. For example:

- Step 1: Start with a phenolic precursor (e.g., 7-hydroxy-5-methoxy-chromen-4-one) and perform a Friedel-Crafts alkylation with 3,4-dimethoxyphenylacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2: Optimize reaction temperature (e.g., reflux at 78°C) and catalyst choice (e.g., DMAP in ethanol) to improve yield (up to 75%) .

- Step 3: Purify via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) and confirm purity using melting point analysis and FTIR (key peaks: 1647 cm⁻¹ for C=O, 2926 cm⁻¹ for methoxy groups) .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Methodological Answer:

Discrepancies often arise from twinning, disorder, or incorrect space group assignment. Strategies include:

- Use SHELXL for refinement: Apply restraints for disordered methoxy groups and validate using the Rint value (<5% indicates high-quality data) .

- Cross-validate with ORTEP-3 : Visualize thermal ellipsoids to identify anomalous displacement parameters in the dimethoxyphenyl ring .

- Compare with analogous structures (e.g., 3-(4-hydroxyphenyl)-7-methoxy-chroman-4-one monohydrate) to verify bond lengths (C-O: ~1.36 Å) and angles .

Basic: Which spectroscopic techniques reliably characterize this compound, and what key markers are observed?

Methodological Answer:

- <sup>1</sup>H NMR (400 MHz, CDCl3):

- δ 8.23 (dd, aromatic H), 6.34 (d, chromenone H), 3.85–3.92 (s, methoxy groups) .

- FTIR : Peaks at 1647 cm⁻¹ (C=O), 1246 cm⁻¹ (C-O-C in chromenone), and 2926 cm⁻¹ (OCH3) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 343.10 (calculated for C18H18O6) .

Advanced: How should researchers resolve contradictory bioactivity results across in vitro models?

Methodological Answer:

- Control experiments : Test against known standards (e.g., quercetin for antioxidant assays) to validate assay conditions .

- Dose-response curves : Use a range of concentrations (1–100 µM) to identify non-linear effects due to solubility issues (e.g., in DMSO) .

- Metabolic stability : Assess compound degradation in cell media via LC-MS over 24 hours to rule out false negatives .

Basic: What methods ensure accurate purity determination post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting point analysis : Compare observed mp (e.g., 102–104°C) with literature values to detect impurities .

- TLC : Spot on silica gel plates (ethyl acetate/hexane, 1:1) and visualize under UV (Rf ~0.5) .

Advanced: Which computational methods predict reactivity and biological interactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the chromenone core (e.g., HOMO-LUMO gaps ~4.5 eV) .

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (binding energy ≤ -8.5 kcal/mol suggests strong affinity) .

- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55) to prioritize derivatives .

Advanced: How can stereochemical assignments be validated in derivatives with multiple chiral centers?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., Flack parameter <0.1) .

- CD spectroscopy : Compare experimental circular dichroism spectra with TD-DFT simulations for chromenone derivatives .

- NOESY NMR : Identify spatial proximity between methoxy protons and aromatic Hs to confirm substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.